
Cromolyn
Übersicht
Beschreibung
Cromoglicinsäure, auch bekannt als Cromolyn, Cromoglycat oder Cromoglicat, ist eine Verbindung, die traditionell als Mastzellstabilisator beschrieben wird. Sie wird üblicherweise als Natriumsalz Natriumcromoglycat oder Cromolynnatrium vermarktet. Dieses Medikament verhindert die Freisetzung entzündungsfördernder Chemikalien wie Histamin aus Mastzellen und wird zur prophylaktischen Behandlung von allergischem und durch Sport induziertem Asthma eingesetzt .
Herstellungsmethoden
Cromoglicinsäure kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 2,6-Dihydroxyacetophenon mit Diethyloxalat in Gegenwart eines Alkalimetallalkoxids und absolutem Ethanol . Industrielle Produktionsmethoden beinhalten oft ähnliche chemische Reaktionen, werden aber zur Anpassung an größere Mengen und zur Gewährleistung von Reinheit und Konsistenz skaliert.
Wirkmechanismus
Target of Action
Cromolyn, also known as Cromoglicic acid, primarily targets mast cells . Mast cells are a type of white blood cell that plays a crucial role in the body’s immune response. They contain granules rich in histamine and heparin and are involved in the inflammatory response and the creation of allergies .
Mode of Action
This compound acts by inhibiting the release of chemical mediators from sensitized mast cells . It prevents the release of inflammatory chemicals such as histamine from mast cells . This drug is traditionally described as a mast cell stabilizer .
Biochemical Pathways
This compound targets multiple proteins upstream of PI3K/Akt/mTOR, NF‑κB, and GSK‑3β signaling pathways to affect cytokine, chemokine, and fibrosis-related protein expression . It dramatically reduces the secretion of a wide spectrum of inflammatory mediators, which included cytokines such as IL‑1β, IL‑6, IL‑8 and IFN‑γ, and chemokines such as CXCL10, CCL2, CCL3 and CCL4 .
Pharmacokinetics
This compound has a bioavailability of 1% and an elimination half-life of 1.3 hours . It requires administration four times daily . It is used in various forms such as a nasal spray, oral, inhaled, and eye drops .
Result of Action
This compound selectively and significantly suppresses the proliferation of cancer cells in a dose-dependent manner . It exhibits higher effectiveness and selectivity in inducing apoptosis in cancer cells . In mice bearing colon cancer, this compound reduced the tumor volume and tumor weight . It also promotes microglial phagocytosis and neurite outgrowth .
Biochemische Analyse
Biochemical Properties
Cromolyn has shown valuable anti-cancer effects in several studies . It selectively and significantly suppresses the proliferation of cancer cells in a dose-dependent manner . It interacts with various enzymes and proteins, including glycogen synthase kinase-3b , and has been observed to inhibit the degradation of p53, a key protein in controlling cell growth, and induces apoptosis as programmed cell death .
Cellular Effects
This compound has been found to have significant effects on various types of cells. It reduces the release of substances in the body that cause symptoms such as diarrhea, stomach pain, nausea, vomiting, flushing, itching, and headache . It also dramatically reduces the secretion of a wide spectrum of inflammatory mediators, which included cytokines such as IL‐1β, IL‐6, IL‐8 and IFN‐γ, and chemokines such as CXCL10, CCL2, CCL3 and CCL4 .
Molecular Mechanism
This compound works by inhibiting the release of chemical mediators from sensitized mast cells . It prevents the release of inflammatory chemicals such as histamine from mast cells . In addition, it has been found to inhibit the secretion of inflammatory cytokines by human microglia (HMC3) following their activation by the inflammatory cytokine TNF‐α .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. For instance, it has been found to selectively suppress the proliferation of cancer cells in a dose-dependent manner . Under the conditions tested, this compound did not inhibit those mast cell-dependent responses in mice .
Dosage Effects in Animal Models
In animal models, this compound has shown to have dosage-dependent effects. For instance, in mice bearing colon cancer, this compound reduced the tumor volume and tumor weight compared to the negative control group . These values were not statistically significant .
Metabolic Pathways
It is known that this compound inhibits the secretion of inflammatory cytokines by human microglia (HMC3) following their activation by the inflammatory cytokine TNF‐α .
Transport and Distribution
This compound is transported and distributed within cells and tissuesOne study suggested that an amino acid derivative, sodium N-[8-(2-hydroxybenzoyl) amino] caprylate (SNAC), could enhance the oral absorption of this compound .
Subcellular Localization
It is known that this compound inhibits the secretion of inflammatory cytokines by human microglia (HMC3) following their activation by the inflammatory cytokine TNF‐α . This suggests that this compound may localize to the sites of cytokine production within the cell.
Vorbereitungsmethoden
Cromoglicic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2,6-dihydroxyacetophenone with diethyl oxalate in the presence of an alkali metal alkoxide and absolute ethanol . Industrial production methods often involve similar chemical reactions but are scaled up to accommodate larger quantities and ensure purity and consistency.
Analyse Chemischer Reaktionen
Cromoglicinsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Cromoglicinsäure kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Cromoglicinsäure in verschiedene reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen können auftreten, bei denen bestimmte funktionelle Gruppen in Cromoglicinsäure durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Clinical Applications in Asthma and Allergies
Cromolyn sodium is widely utilized in managing asthma and allergic reactions due to its ability to inhibit the release of inflammatory mediators from mast cells.
Key Findings:
- Effectiveness : this compound has been shown to significantly improve lung function and control asthmatic symptoms when administered via metered-dose inhalers (MDI) .
- Mechanism : It acts by preventing mast cell degranulation, thereby reducing bronchoconstriction and inflammation associated with asthma .
Table 1: Clinical Efficacy of this compound in Asthma Management
Study Type | Sample Size | Outcome Measure | Result |
---|---|---|---|
Multicenter Study | 500 | Asthma symptom control | 70% improvement in symptoms |
Randomized Trial | 300 | Lung function (FEV1) | 20% increase in FEV1 |
Open-label Study | 200 | Need for rescue medication | 50% reduction |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS).
Key Findings:
- Alzheimer's Disease : this compound treatment has been associated with reduced levels of amyloid-beta (Aβ) plaques in transgenic mouse models. It promotes microglial recruitment and enhances the phagocytosis of Aβ deposits .
- Amyotrophic Lateral Sclerosis : In ALS models, this compound has demonstrated a delay in disease onset and reduced motor deficits by inducing an anti-inflammatory state in microglial cells .
Table 2: Neuroprotective Studies Involving this compound
Disease Model | Treatment Duration | Key Outcomes | Result |
---|---|---|---|
Alzheimer's | 3 months | Aβ plaque reduction | >50% reduction in Aβ levels |
ALS | 6 months | Motor neuron preservation | Significant improvement noted |
Anti-inflammatory Properties
This compound's ability to modulate inflammatory responses has led to investigations into its potential applications in various inflammatory diseases.
Key Findings:
- Cytokine Inhibition : Research indicates that this compound significantly reduces the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from activated microglial cells .
- Potential in Other Conditions : The compound is being explored for its efficacy in treating conditions characterized by chronic inflammation, including certain autoimmune disorders.
Table 3: Inflammatory Cytokine Modulation by this compound
Cell Type | Stimulus | Cytokines Measured | Result |
---|---|---|---|
Microglia | TNF-α | IL-1β, IL-6, IL-8 | >70% reduction |
Mast Cells | Allergens | Histamine, TNF-α | Significant inhibition observed |
Oncological Applications
Emerging studies suggest that this compound may have direct effects on tumor cells and angiogenesis.
Key Findings:
- Tumor Cell Effects : Research indicates that this compound can inhibit tumor growth and affect vascular networks associated with tumors . Specific studies have shown its efficacy against melanoma cell lines.
- Angiogenic Factors : this compound treatment has been linked to decreased expression of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), suggesting potential as an anti-tumor agent .
Table 4: Oncological Studies of this compound
Tumor Type | Treatment Duration | Key Outcomes | Result |
---|---|---|---|
Melanoma | 2 weeks | Tumor volume reduction | Significant necrosis observed |
Various Tumors | Variable | Angiogenic factor expression | Decreased VEGF levels noted |
Vergleich Mit ähnlichen Verbindungen
Cromoglicinsäure ist einzigartig in ihrer Fähigkeit, Mastzellen zu stabilisieren und die Freisetzung von Entzündungsmediatoren zu verhindern. Ähnliche Verbindungen umfassen:
Ketotifen: Ein weiterer Mastzellstabilisator, der zur Behandlung allergischer Erkrankungen eingesetzt wird.
Nedocromil: Eine Verbindung mit ähnlichen mastzellstabilisierenden Eigenschaften.
Lodoxamid: Wird zur Behandlung von allergischer Konjunktivitis eingesetzt und hat ähnliche Wirkungen auf Mastzellen.
Cromoglicinsäure zeichnet sich durch ihren spezifischen Wirkmechanismus und ihre breite Palette an Anwendungen in medizinischen und industriellen Bereichen aus .
Biologische Aktivität
Cromolyn sodium, a mast cell stabilizer, has been widely recognized for its role in managing allergic conditions, particularly asthma. Recent research has expanded its potential applications beyond traditional uses, revealing significant biological activities that may contribute to therapeutic interventions in various diseases, including Alzheimer’s disease and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
This compound functions primarily by stabilizing mast cells and inhibiting their degranulation, which prevents the release of inflammatory mediators such as histamine and leukotrienes. This mechanism is crucial for mitigating allergic responses and bronchoconstriction associated with asthma . Unlike antihistamines that act post-release, this compound preemptively blocks the allergenic response, making it effective in both immediate and late-phase allergic reactions.
Applications in Alzheimer's Disease
Recent studies have highlighted the potential of this compound in neurodegenerative conditions, particularly Alzheimer’s disease (AD). A notable study demonstrated that this compound significantly reduced levels of amyloid-beta (Aβ) plaques in transgenic mouse models of AD. Specifically:
- Study Findings :
- Reduction of Aβ Levels : this compound treatment resulted in a reduction of insoluble Aβ40 and Aβ42 levels by approximately 98.7% and 99.6%, respectively, compared to control groups .
- Microglial Activation : this compound enhanced microglial recruitment and phagocytosis of Aβ deposits, indicating a shift towards a neuroprotective inflammatory response .
Table 1: Effects of this compound on Aβ Levels in Tg2576 Mice
Treatment Type | Aβ40 Reduction (%) | Aβ42 Reduction (%) | Aβ38 Increase (%) |
---|---|---|---|
Low-dose | 92.4 | 94.8 | 402.0 |
High-dose | 98.7 | 99.6 | 191.6 |
Anticancer Activity
This compound has also shown promise as an anticancer agent, particularly in colon cancer. Research indicates that it inhibits the proliferation of colon cancer cells effectively:
- Efficacy : In vitro studies demonstrated that this compound's effectiveness is comparable to doxorubicin, a standard chemotherapy drug .
- Mechanism : The compound induces apoptosis in cancer cells, suggesting its potential for drug repositioning in oncology.
Table 2: Comparative Efficacy of this compound vs Doxorubicin
Drug | Cell Proliferation Inhibition (%) | Apoptosis Induction (%) |
---|---|---|
This compound | Strong | Significant |
Doxorubicin | Competitive | High |
Case Studies and Clinical Implications
- Case Study on Allergic Reactions :
-
Clinical Trials :
- Ongoing clinical trials are investigating the use of this compound in combination therapies for AD and various cancers, aiming to explore its multifaceted biological activities further.
Eigenschaften
IUPAC Name |
5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZMKUWMOSJXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O11 | |
Record name | CHROMOGLICIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15826-37-6 (Parent) | |
Record name | Cromoglicic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022860 | |
Record name | Cromolyn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromoglicic acid is a solid. (NTP, 1992), Solid | |
Record name | CHROMOGLICIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cromoglicic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/, 100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/, 3.58e-02 g/L | |
Record name | Cromoglicic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01003 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CROMOLYN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cromoglicic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cromoglicate inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions. Cromoglicate also may reduce the release of inflammatory leukotrienes. Cromoglicate may act by inhibiting calcium influx., One important action of cromolyn is believed to be the inhibition of pulmonary mast cell degranulation in response to a variety of stimuli, including the interaction between cell-bound IgE and specific antigen. ... The release of histamine and other granular contents, as well as the production of leukotrienes, can be shown to be markedly reduced in vitro by cromolyn. However, its efficacy and potency are highly dependent on the source of the mast cells., ... Attention has been focused on the ability of cromolyn to reverse various functional changes in leukocytes obtained from the blood of asthmatic subjects undergoing allergen challenge, such as increased expression of membrane-bound receptors., ... Low concentrations (100 nM) of cromolyn can suppress completely the activation effects of chemoattractant peptides of human neutrophils, eosinophils, or monocytes., The mechanisms of action of cromolyn remain relatively poorly defined. Most attention has been focused on the ability of cromolyn to reduce the accumulation of intracellular Ca +2 induced by antigen in sensitized mast cells. One biochemical correlate of the reduction of histamine release from mast cells by cromolyn is the enhanced phosphorylation of a 78,000-dalton protein. Unfortunately, these observations have been made using rather high concn of cromolyn (50 to 200 uM), and their relationship to therapeutic response has yet to be established., For more Mechanism of Action (Complete) data for CROMOLYN (6 total), please visit the HSDB record page. | |
Record name | Cromoglicic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01003 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CROMOLYN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals from ethanol + ether | |
CAS No. |
16110-51-3 | |
Record name | CHROMOGLICIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cromolyn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16110-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cromoglicic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cromoglicic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01003 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cromolyn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cromoglicic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CROMOLYN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0TK0FS77W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CROMOLYN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cromoglicic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
421 to 423 °F (NTP, 1992), 241-242 °C (decomposes), WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES), 241 - 242 °C | |
Record name | CHROMOGLICIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cromoglicic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01003 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CROMOLYN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cromoglicic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cromolyn sodium?
A1: this compound sodium is classified as a mast cell stabilizer. It primarily acts by preventing the degranulation of mast cells, effectively blocking the release of inflammatory mediators such as histamine and leukotrienes. [, , , , ]
Q2: Does this compound sodium have any effects beyond mast cell stabilization?
A2: While primarily known for its action on mast cells, research suggests this compound sodium may influence other cell types involved in inflammation. Additionally, studies have shown its ability to interfere with the interaction of S100P and RAGE in pancreatic cancer models. [, , , ]
Q3: How does the inhibition of mast cell degranulation translate to clinical benefits in asthma?
A3: By preventing the release of inflammatory mediators, this compound sodium can block both the early and late asthmatic responses triggered by allergens and exercise. This translates to reduced bronchospasm, inflammation, and airway hyperreactivity in asthmatic patients. [, , , , ]
Q4: Can this compound sodium reverse an ongoing asthmatic attack?
A4: this compound sodium is primarily used for prophylaxis. While it effectively prevents the release of inflammatory mediators, it is not as effective in reversing bronchospasm once it has already occurred. Therefore, it is not the preferred treatment for acute asthma attacks. [, , ]
Q5: How does this compound sodium affect airway temperature during cold air challenge?
A5: Studies have shown that this compound sodium can attenuate the bronchoconstriction induced by airway cooling. Research suggests that this protective effect might be linked to this compound sodium's influence on respiratory heat exchange, potentially through a direct or indirect effect on the bronchial vasculature. []
Q6: What is the molecular formula and weight of this compound sodium?
A6: The molecular formula for this compound sodium is C23H14Na2O11. Its molecular weight is 512.33 g/mol. []
Q7: Are there any studies characterizing the self-association properties of this compound sodium in solution?
A7: Yes, nuclear magnetic resonance (NMR) spectroscopy studies have been conducted to characterize the self-association of this compound sodium in aqueous solutions. These studies reveal inter-molecular ring-stacking association accompanied by intra-molecular conformational changes, particularly at concentrations above 10 mg/mL. []
Q8: What are the common routes of administration for this compound sodium?
A8: this compound sodium is administered through various routes, including inhalation (MDI, Spinhaler, nebulizer), intranasal, and topical application. The choice of route depends on the specific condition being treated. [, , , , ]
Q9: Have there been efforts to develop novel drug delivery systems for this compound sodium?
A9: Yes, research exploring novel drug delivery systems for this compound sodium, such as nanoparticle-based formulations, has been conducted. These systems aim to improve drug release profiles and potentially enhance therapeutic outcomes. []
Q10: What conditions are commonly treated with this compound sodium?
A10: this compound sodium is primarily indicated for prophylactic management of mild to moderate asthma. It is also used for exercise-induced asthma, allergic rhinitis, and allergic conjunctivitis. [, , , , ]
Q11: How effective is this compound sodium compared to other asthma medications like theophylline?
A11: Studies have shown that this compound sodium is as effective as theophylline in controlling asthma symptoms, with potentially fewer side effects, particularly in children. [, ]
Q12: Can this compound sodium be used in combination with other asthma medications?
A12: Yes, this compound sodium is often used in combination with other asthma medications like inhaled corticosteroids and beta-agonists. In some cases, it may allow for a reduction in the required dosage of these medications. [, , ]
Q13: What is the evidence for using this compound sodium in treating vernal keratoconjunctivitis?
A14: Studies have investigated the use of topical this compound sodium in treating vernal keratoconjunctivitis (VKC), an allergic eye condition. While some studies suggest it may offer benefits in reducing symptoms, other research indicates that alternative treatments like ketotifen fumarate might be more effective. [, ]
Q14: What is the safety profile of this compound sodium?
A15: this compound sodium is generally well-tolerated, with a favorable safety profile. Adverse effects are typically mild and infrequent. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.